molecular formula C16H17N3O2 B2995645 N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide CAS No. 1170077-17-4

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide

Cat. No. B2995645
CAS RN: 1170077-17-4
M. Wt: 283.331
InChI Key: NUKKEZBSAOKPJQ-UHFFFAOYSA-N
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Description

“N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole compounds are known for their diverse pharmacological effects .


Synthesis Analysis

The synthesis of pyrazole compounds often involves intermediate derivatization methods (IDMs) . The specific synthesis process for “N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide” is not available in the retrieved documents.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds containing benzofuran and pyrazole moieties have been widely studied due to their potential biological activities. For example, Idrees et al. (2020) synthesized a series of derivatives integrated with quinoline, pyrazole, and benzofuran moieties, emphasizing the cyclocondensation reactions and the use of DMF as a solvent for excellent yields (Idrees, Bodkhe, Siddiqui, & Kola, 2020). These compounds were screened for their in vitro antibacterial activity, showcasing the importance of structural diversity in medicinal chemistry research.

Biological Activity

The modification of the pyrazole and benzofuran structures has been explored to enhance biological activities. Allan et al. (2009) designed and synthesized N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides targeting co-activator associated arginine methyltransferase 1 (CARM1), showing the influence of the heteroaryl fragment on the potency of these inhibitors (Allan et al., 2009). This study exemplifies how specific structural elements within the compound can affect its activity against targeted enzymes.

Material Science Applications

In material science, Uchiyama et al. (2003) developed sensitive fluorescent molecular thermometers based on polymers showing temperature-induced phase transitions, labeled with polarity-responsive benzofurazans. This innovative approach combines the phase transition characteristics of poly(N-isopropylacrylamide) with the fluorescence properties of benzofurazans, offering a novel application of benzofuran derivatives in the development of molecular thermometers (Uchiyama, Matsumura, de Silva, & Iwai, 2003).

Antimicrobial Activities

The antimicrobial screening of novel compounds incorporating pyrazole and benzofuran moieties has been a significant area of research. Siddiqui et al. (2013) reported on the synthesis and antimicrobial activities of new pyrazoles, oxadiazoles, and isoxazole bearing benzofuran moiety, highlighting the role of these compounds in addressing the need for new antimicrobial agents (Siddiqui, Idrees, Khati, & Dhonde, 2013).

properties

IUPAC Name

N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-10(2)19-15(8-11(3)18-19)17-16(20)14-9-12-6-4-5-7-13(12)21-14/h4-10H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKKEZBSAOKPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3O2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide

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